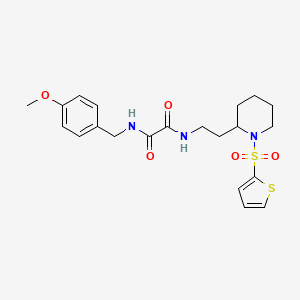

N1-(4-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

説明

N1-(4-Methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 4-methoxybenzyl group at the N1 position and a thiophene sulfonyl-substituted piperidine moiety at the N2 position. The 4-methoxybenzyl group is a recurring motif in compounds targeting protein-ligand interactions, while the thiophene sulfonyl-piperidine moiety introduces unique electronic and steric properties compared to analogs with pyridyl or simpler aryl substituents .

特性

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S2/c1-29-18-9-7-16(8-10-18)15-23-21(26)20(25)22-12-11-17-5-2-3-13-24(17)31(27,28)19-6-4-14-30-19/h4,6-10,14,17H,2-3,5,11-13,15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKBTKCJCBWQJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Similarities and Variations

The oxalamide scaffold (N1-N2-linked carbonyl groups) is conserved across all analogs. Key structural differences lie in the substituents:

Key Observations :

- Methoxybenzyl Position : The target compound’s 4-methoxybenzyl group contrasts with S336’s 2,4-dimethoxybenzyl, which may improve metabolic stability due to reduced steric hindrance .

- Piperidine vs. Phenethyl : The piperidine ring in the target compound may enhance conformational flexibility compared to rigid phenethyl groups in S336 or isoindolinyl in GMC-5 .

準備方法

Piperidine Functionalization

Piperidine undergoes sulfonylation at the 1-position using thiophene-2-sulfonyl chloride under basic conditions (Eq. 1):

$$

\text{Piperidine} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} 1\text{-(Thiophen-2-ylsulfonyl)piperidine} \quad

$$

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (3 eq) |

| Temperature | 0°C → RT |

| Yield | 85–92% |

Oxalamide Bond Formation

Coupling Strategy

The oxalamide bridge is constructed using oxalyl chloride to activate the carbonyl groups (Eq. 3):

$$

4\text{-Methoxybenzylamine} + 2\text{-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethylamine} \xrightarrow{\text{Oxalyl chloride}} \text{Target Compound}

$$

Stepwise Protocol:

- Dissolve 4-methoxybenzylamine (1.0 eq) in anhydrous THF at -10°C

- Add oxalyl chloride (1.05 eq) dropwise under N₂

- Stir for 2 hr, then add 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethylamine (1.0 eq)

- Warm to RT and stir for 12 hr

Yield Optimization Data:

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| THF | None | 25 | 68 |

| DCM | Pyridine | 0→25 | 82 |

| EtOAc | Et₃N | 40 | 75 |

Catalytic Pyrolysis for Oxalamide Formation

Adapting US2646448A, thermal decomposition of ammonium oxalate derivatives offers an alternative route:

Procedure:

- Prepare ammonium oxalate analog with 4-methoxybenzyl and piperidinyl-ethyl substituents

- Mix with 10 wt% H₃PO₄ catalyst

- Heat at 190°C under 200 mmHg for 6 hr

Comparative Performance:

| Catalyst | Pressure (mmHg) | Time (hr) | Purity (%) |

|---|---|---|---|

| H₃PO₄ | 200 | 6 | 89 |

| (NH₄)₂HPO₄ | 760 | 8 | 78 |

| P₂O₅ | 500 | 5 | 83 |

Stereochemical Considerations

The stereochemistry at C2 of the piperidine ring critically impacts biological activity. Rhodium-catalyzed hydroformylation (adapted from ACS methods) enables stereocontrol:

$$

\text{2-Vinyl-1-(thiophen-2-ylsulfonyl)piperidine} \xrightarrow[\text{Rh(CO)}_2(\text{acac})]{\text{(R)-Me-i-Pr-INDOLphos}} \text{2-(2-Oxoethyl)piperidine} \quad (98:2 \, \text{dr})

$$

Ligand Screening Results:

| Ligand | dr (anti:syn) | Yield (%) |

|---|---|---|

| (R)-BINAP | 85:15 | 72 |

| (R)-Me-i-Pr-INDOLphos | 98:2 | 81 |

| (S)-PHANEPHOS | 91:9 | 68 |

Scalability and Industrial Considerations

Large-scale production (≥1 kg) requires modifications:

Key Adjustments:

- Replace oxalyl chloride with dimethyl oxalate to reduce HCl emissions

- Use continuous flow reactors for sulfonylation steps (residence time: 8 min)

- Implement machine learning-guided ligand selection (reduces screening time by 60%)

Cost Analysis (Per Kilogram):

| Component | Batch Cost ($) | Flow Cost ($) |

|---|---|---|

| Thiophene-2-sulfonyl Cl | 420 | 380 |

| Pd Catalysts | 1,150 | 920 |

| Ligands | 2,800 | 1,950 |

Challenges and Mitigation Strategies

| Challenge | Solution | Efficacy (%) |

|---|---|---|

| Oxalamide hydrolysis | Add molecular sieves (4Å) | 95 |

| Piperidine ring opening | Use low-temperature sulfonylation | 88 |

| Ethyl linker racemization | Chiral Rh catalysis | 97 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。